molecular formula C22H17N3O2 B8551927 1-trityl-1H-[1,2,4]triazole-3-carboxylic acid

1-trityl-1H-[1,2,4]triazole-3-carboxylic acid

Cat. No.: B8551927
M. Wt: 355.4 g/mol
InChI Key: KXRTUKKKBSPDRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-trityl-1H-[1,2,4]triazole-3-carboxylic acid is a useful research compound. Its molecular formula is C22H17N3O2 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

1-trityl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C22H17N3O2/c26-21(27)20-23-16-25(24-20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,26,27)

InChI Key

KXRTUKKKBSPDRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=N4)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

By a method similar to that in Reference Example 15 and using, instead of ethyl 1H-1,2,4-triazol-3-ylacetate, methyl 1-(triphenylmethyl)-1H-1,2,4-triazole-3-carboxylate obtained in Reference Example 34, the title compound was obtained as a white powder (2.82 g, 98%).
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98%

Synthesis routes and methods II

Procedure details

A mixture of 1-trityl-1H-[1,2,4]triazole-3-carboxylic acid methyl ester (500 mg, 1.35 mmol) in methanol at 25° C. was treated with a 1N aqueous sodium hydroxide solution (4.0 mL). The reaction was stirred at 25° C. for 24 h. At this time, the reaction mixture was poured into water (100 mL) and acidified with a 1N aqueous hydrochloric acid solution. This solution was extracted with ethyl acetate (2×150 mL). The organics were washed with a saturated aqueous sodium chloride solution (1×150 mL), dried over magnesium sulfate, filtered, and concentrated in vacuo to afford 1-trityl-1H-[1,2,4]triazole-3-carboxylic acid (326 mg, 67%) as a white solid: 1H NMR (DMSO-d6, 300 MHz) δ 8.37 (s, 1H), 7.39 (m, 9H), 7.05 (m, 6H), 3.82 (s, 3H).
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100 mL
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